4-(6-methoxypyridazin-3-yl)benzoic Acid
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Overview
Description
Preparation Methods
The synthesis of 4-(6-methoxypyridazin-3-yl)benzoic acid involves several steps, typically starting with the preparation of the methoxypyridazine intermediate. This intermediate is then subjected to various reaction conditions to introduce the benzoic acid moiety. Common synthetic routes include:
Nitration and Reduction: The starting material undergoes nitration followed by reduction to form the methoxypyridazine intermediate.
Coupling Reactions: The intermediate is then coupled with a benzoic acid derivative under specific conditions to yield the final product.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
4-(6-Methoxypyridazin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid or methoxypyridazine moieties are replaced with other groups.
Scientific Research Applications
4-(6-Methoxypyridazin-3-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-(6-methoxypyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-(6-Methoxypyridazin-3-yl)benzoic acid can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different substituents on the benzoic acid or methoxypyridazine moieties.
Other pyridazinyl benzoic acids: Compounds with different substituents on the pyridazine ring or benzoic acid moiety.
Methoxypyridazine derivatives: Compounds with similar methoxypyridazine structures but different functional groups attached.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and properties, which contribute to its distinct chemical and biological activities.
Properties
IUPAC Name |
4-(6-methoxypyridazin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11-7-6-10(13-14-11)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZFOYFVDMNGDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463406 |
Source
|
Record name | 4-(6-methoxypyridazin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281232-88-0 |
Source
|
Record name | 4-(6-methoxypyridazin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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